molecular formula C13H16Cl3NO6 B4943912 Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol

Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol

Cat. No.: B4943912
M. Wt: 388.6 g/mol
InChI Key: PDICIIJECQVOJU-UHFFFAOYSA-N
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Description

Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and 2,4,6-trichlorophenoxy derivatives. The 2,4,6-trichlorophenoxy group is a chlorinated aromatic compound known for its use in herbicides . The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol typically involves the reaction of 2,4,6-trichlorophenoxyacetic acid with oxalic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced reactors and purification techniques to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic ring .

Scientific Research Applications

Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular membranes and proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol is unique due to its combination of oxalic acid and 2,4,6-trichlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

oxalic acid;2-[3-(2,4,6-trichlorophenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl3NO2.C2H2O4/c12-8-6-9(13)11(10(14)7-8)17-5-1-2-15-3-4-16;3-1(4)2(5)6/h6-7,15-16H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICIIJECQVOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCCNCCO)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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